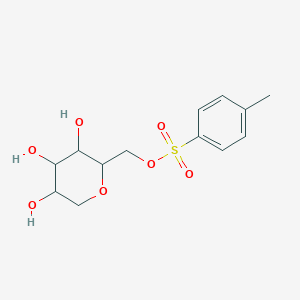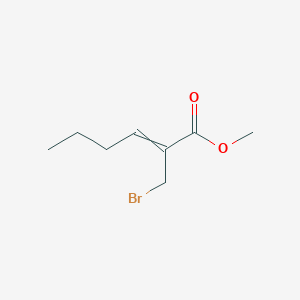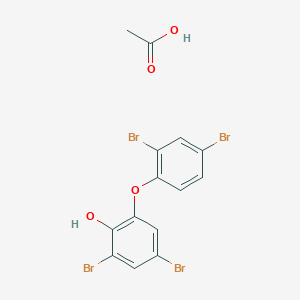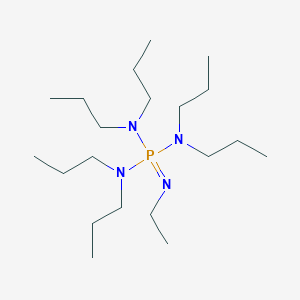
(3,4,5-Trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4,5-Trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate: is a chemical compound that features a unique combination of a sugar moiety and a sulfonate ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple hydroxyl groups and a sulfonate ester makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of a sugar derivative with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(3,4,5-Trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonate ester can be reduced to form the corresponding alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new sulfonate derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (3,4,5-Trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic synthesis reactions.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their functions and interactions. The sulfonate ester group can be used to introduce new functional groups into biomolecules, enabling the study of their biochemical properties.
Medicine
In medicine, this compound has potential applications in drug delivery systems. The compound’s ability to undergo various chemical modifications makes it suitable for designing prodrugs or drug conjugates that can target specific tissues or cells.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, such as surfactants or emulsifiers. Its unique chemical properties make it suitable for applications in the formulation of various industrial products.
作用机制
The mechanism of action of (3,4,5-Trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate ester group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity. The hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
属性
CAS 编号 |
85906-16-7 |
|---|---|
分子式 |
C13H18O7S |
分子量 |
318.34 g/mol |
IUPAC 名称 |
(3,4,5-trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O7S/c1-8-2-4-9(5-3-8)21(17,18)20-7-11-13(16)12(15)10(14)6-19-11/h2-5,10-16H,6-7H2,1H3 |
InChI 键 |
KQYHEKIYZMUALN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(CO2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)

![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)




-lambda~2~-stannane](/img/structure/B14417670.png)


